
(R)-BOROPHE-(+)-PINANEDIOL-HCL
Descripción general
Descripción
®-BoroPhe-(+)-Pinanediol is a chiral boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in asymmetric synthesis and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroPhe-(+)-Pinanediol typically involves the reaction of ®-phenylalanine with boronic acid derivatives. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reaction conditions include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of ®-BoroPhe-(+)-Pinanediol may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert it into boronic acids.
Substitution: It can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic esters, boronic acids, and substituted boronic derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Agents:
(R)-BoroPhe-(+)-Pinanediol-HCl is being investigated as a potential building block for the synthesis of boronic acid derivatives that exhibit anticancer properties. Boronic acids have been shown to inhibit proteasomes, which are crucial in cancer cell regulation. For instance, compounds derived from boronic acids have been utilized in the design of inhibitors for prostate-specific antigen (PSA), which is overexpressed in prostate cancer cells .
Case Study: PSA Inhibition
A study demonstrated that peptidyl boronic acid-based inhibitors, including those derived from this compound, showed enhanced selectivity for PSA compared to other serine proteases. The modification of the P1 site in these inhibitors allowed for stronger binding interactions, significantly improving their inhibitory potency against PSA .
Enzyme Inhibition
Protease Inhibitors:
The compound has been explored for its ability to inhibit various proteases, including thrombin and dipeptidyl peptidases. The structural features of this compound facilitate its interaction with the active sites of these enzymes, making it a valuable scaffold for developing selective inhibitors .
Table 1: Summary of Enzyme Inhibition Studies
Enzyme Type | Inhibitor Type | IC50 Value (µM) | Reference |
---|---|---|---|
Prostate-Specific Antigen | Peptidyl Boronic Acid Derivative | 3.8 | |
Thrombin | Boronic Acid Derivative | <10 | |
Dipeptidyl Peptidase | Boronic Acid-Based Inhibitor | 15 |
Synthesis of α-Aminoboronic Acids
This compound serves as a precursor in the synthesis of α-aminoboronic acids, which are important in drug development due to their biological activity and ability to act as enzyme inhibitors. The synthetic routes often involve asymmetric borylation reactions that utilize this compound as a chiral source to enhance enantioselectivity .
Case Study: Synthesis Approaches
Recent advancements have highlighted various methods for synthesizing α-aminoboronic acids using this compound as a starting material. These methods include copper-catalyzed reactions that improve yields and selectivity without requiring inert atmospheres .
Bioconjugation Applications
The unique properties of this compound make it suitable for bioconjugation strategies in drug delivery systems. Its ability to form stable complexes with biomolecules allows for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.
Mecanismo De Acción
The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-BoroPhe-(+)-Pinanediol: The enantiomer of ®-BoroPhe-(+)-Pinanediol, which has different stereochemical properties.
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the chiral center.
Pinanediol Boronic Ester: A related compound with a similar boronic ester structure but different functional groups
Uniqueness
®-BoroPhe-(+)-Pinanediol is unique due to its chiral center and boronic acid moiety, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other functional groups makes it a versatile tool in various scientific applications .
Actividad Biológica
(R)-BOROPHE-(+)-PINANEDIOL-HCL, also known as BoroPhe-(+)-Pinanediol-HCl, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This compound is characterized by its unique structural features, which enable it to interact selectively with various serine proteases. The following sections will detail its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
This compound is synthesized through a stereospecific route that utilizes (+)-pinanediol as a chiral auxiliary. This method enhances the compound's selectivity and efficacy as an enzyme inhibitor. The molecular formula of the compound is with a molecular weight of 335.69 g/mol. Its IUPAC name is (R)-2-phenyl-1-((3aS,4R,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride .
The biological activity of this compound primarily revolves around its role as a protease inhibitor . Boronic acids are known for their ability to form reversible covalent bonds with the active site serine residues in serine proteases, effectively mimicking the transition state of peptide hydrolysis. This interaction can be described by the following mechanism:
- Binding : The boron atom interacts with nucleophilic residues in the enzyme's active site.
- Transition State Mimicry : The compound acts as a transition state analog, stabilizing the enzyme-substrate complex.
- Inhibition : This interaction prevents substrate access to the active site, thereby inhibiting enzymatic activity.
Inhibition of Serine Proteases
Research has demonstrated that this compound exhibits potent inhibitory effects against various serine proteases. For instance:
- Chymotrypsin : The compound showed significant inhibition with an IC50 value in the nanomolar range, indicating high potency .
- Leukocyte Elastase : In vitro studies revealed that pinanediol esters derived from boronic acids displayed slow-binding inhibition characteristics—suggesting that the binding affinity increases over time due to conformational changes in the enzyme .
Comparative Studies
A comparative analysis of different boronic acid derivatives indicated that this compound outperformed several other compounds in terms of selectivity and potency against prostate-specific antigen (PSA) and thrombin. The following table summarizes key findings from these studies:
Compound | Target Enzyme | IC50 (nM) | Binding Type |
---|---|---|---|
This compound | Chymotrypsin | 5 | Slow-binding |
This compound | Leukocyte Elastase | 10 | Competitive |
BoroPhe-Pinacol Ester | PSA | 20 | Competitive |
BoroArginine Derivative | Thrombin | 41 | Slow-binding |
Table 1: Comparative inhibitory activity of this compound and other boronic acid derivatives against selected serine proteases.
Stability and Hydrolysis
The stability of this compound is notable; it remains stable under physiological conditions for extended periods. Studies indicate that upon hydrolysis in phosphate buffer at pH 7.5, the ester form converts to its active boronic acid form without significant loss of activity . This property enhances its potential for therapeutic applications.
Propiedades
IUPAC Name |
(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SKAYQWHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719330 | |
Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178455-03-3 | |
Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.